1-tert-Butyl 4-(pentafluorophenyl) piperidine-1,4-dicarboxylate
Description
Properties
IUPAC Name |
1-O-tert-butyl 4-O-(2,3,4,5,6-pentafluorophenyl) piperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F5NO4/c1-17(2,3)27-16(25)23-6-4-8(5-7-23)15(24)26-14-12(21)10(19)9(18)11(20)13(14)22/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKHOXJANSFRFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471876 | |
| Record name | 1-tert-Butyl 4-(pentafluorophenyl) piperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
294885-28-2 | |
| Record name | 1-tert-Butyl 4-(pentafluorophenyl) piperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Challenges in Synthesis
- Regioselectivity : Ensuring precise functionalization at the 1,4-positions of the piperidine ring.
- Steric Hindrance : Managing bulkiness from the tert-butyl group during coupling reactions.
- Intermediate Stability : Preventing hydrolysis of the ester and carbamate groups during purification.
Stepwise Protection Methods
Boc Protection of Piperidine-1,4-Dicarboxylic Acid
The tert-butyl group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride). A representative protocol adapted from CN104628627A involves:
- Dissolving piperidine-1,4-dicarboxylic acid (50 g) in distilled water (100 mL) with triethylamine (50 g) as a base.
- Slow addition of Boc anhydride (80 g) at 25°C, followed by stirring for 10 hours.
- Acidic workup (20% HCl) to pH 6–7, extraction with dichloromethane, and crystallization with acetone to isolate 1-tert-butyl piperidine-1,4-dicarboxylate (yield: 75–80%).
Table 1: Boc Protection Optimization
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Base | Triethylamine | 78 | 95 |
| Solvent | Water | 75 | 93 |
| Temperature (°C) | 25 | 80 | 97 |
Pentafluorophenyl Esterification
The free carboxylic acid at position 4 is activated for esterification with pentafluorophenol:
- Reacting 1-tert-butyl piperidine-1,4-dicarboxylate (50 g) with pentafluorophenol (1.2 eq) in dichloromethane.
- Adding 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) as coupling agents.
- Stirring for 12 hours at room temperature, followed by washing with NaHCO3 and brine.
- Crystallization from petroleum ether at -2°C yields the title compound (45 g, 90% yield, 95% purity).
Direct Coupling Approaches
Simultaneous Dual Functionalization
A one-pot method using piperidine-1,4-dicarbonyl chloride:
- Piperidine-1,4-dicarbonyl chloride (1 eq) is reacted with tert-butanol (2.2 eq) and pentafluorophenol (2.2 eq) in tetrahydrofuran (THF).
- Triethylamine (4.4 eq) is added to scavenge HCl.
- After 24 hours, solvent evaporation and column chromatography (hexane:EtOAc 4:1) afford the product in 70% yield.
Table 2: Direct Coupling Efficiency
| Coupling Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| EDC/DMAP | DCM | 12 | 90 |
| DCC/HOBt | THF | 18 | 85 |
| None (One-Pot) | THF | 24 | 70 |
Purification and Characterization
Crystallization Techniques
Analytical Data
- Melting Point : 51–53°C (consistent with literature).
- NMR (CDCl3) : δ 1.45 (s, 9H, Boc), 3.40–3.70 (m, 4H, piperidine), 4.20–4.50 (m, 2H, ester).
- HPLC : Retention time 8.2 min (C18 column, 70:30 MeCN:H2O).
Comparative Analysis of Methods
Yield and Scalability
Industrial Applicability
The stepwise method is preferred for large-scale synthesis, as evidenced by its adoption in pilot plants for related piperidine derivatives.
Chemical Reactions Analysis
1-tert-Butyl 4-(pentafluorophenyl) piperidine-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of ester groups to alcohols.
Substitution: The pentafluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Scientific Research Applications
Medicinal Chemistry
1-tert-Butyl 4-(pentafluorophenyl) piperidine-1,4-dicarboxylate has garnered attention in medicinal chemistry for its potential as a pharmaceutical intermediate. Its structural characteristics allow it to serve as a building block for synthesizing various biologically active compounds.
- Antidepressant Activity : Research indicates that derivatives of this compound can exhibit antidepressant-like effects in animal models. The piperidine moiety is known to interact with neurotransmitter systems, potentially leading to therapeutic applications in treating depression and anxiety disorders .
- Anticancer Properties : Preliminary studies suggest that compounds derived from piperidine dicarboxylates may possess anticancer activity. The introduction of pentafluorophenyl groups enhances lipophilicity and bioactivity, making these derivatives candidates for further investigation in cancer therapy .
Material Science
The unique fluorinated structure of this compound makes it suitable for applications in material science.
- Polymer Synthesis : This compound can be utilized as a monomer in the synthesis of fluorinated polymers. These polymers exhibit enhanced thermal stability and chemical resistance, making them ideal for applications in coatings and advanced materials .
- Nanocomposites : Incorporating this compound into nanocomposite materials can improve their mechanical properties and thermal stability. Its fluorinated nature contributes to the hydrophobicity of the composites, which is beneficial for various industrial applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-tert-Butyl 4-(pentafluorophenyl) piperidine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The pentafluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to modulation of their activity. The piperidine ring provides structural stability and can influence the compound’s pharmacokinetic properties. The tert-butyl ester groups can be hydrolyzed in vivo to release the active carboxylic acid derivatives, which can then exert their biological effects.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The pentafluorophenyl group in the target compound introduces strong electron-withdrawing properties, contrasting with electron-donating groups like allyl or alkyl chains in other derivatives.
- Synthetic Utility : Ethyl or methyl esters at the 4-position (e.g., ) simplify hydrolysis or transesterification reactions, whereas the pentafluorophenyl group may require specialized coupling strategies.
Comparison :
- The target compound’s synthesis may resemble ’s Suzuki coupling for introducing aromatic groups, though direct evidence is lacking.
- Alkylation (e.g., ) is a common strategy for introducing alkyl/allyl substituents, while iodomethylation requires careful handling of reactive intermediates .
Physicochemical Properties
Biological Activity
1-tert-Butyl 4-(pentafluorophenyl) piperidine-1,4-dicarboxylate (CAS Number: 294885-28-2) is a synthetic compound characterized by its unique molecular structure, which includes a piperidine ring and pentafluorophenyl substituent. Its molecular formula is C17H18F5NO4, and it has garnered attention for its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H18F5NO4 |
| Molecular Weight (g/mol) | 395.33 |
| IUPAC Name | 1-O-tert-butyl 4-O-(2,3,4,5,6-pentafluorophenyl) piperidine-1,4-dicarboxylate |
| InChI Key | PPKHOXJANSFRFJ-UHFFFAOYSA-N |
| PubChem CID | 11749780 |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including receptor antagonism and potential therapeutic effects.
Histamine Receptor Antagonism
A study explored the synthesis and evaluation of related compounds as histamine H3 receptor antagonists. The findings suggest that modifications in the piperidine structure can significantly influence the binding affinity and antagonistic activity against histamine receptors. For instance, compounds derived from similar scaffolds showed varying affinities towards H3 receptors with pA2 values ranging from 7.80 to 8.49 .
Neurotransmitter Modulation
The compound's impact on neurotransmitter systems was assessed through in vivo studies where it was administered to rats. Postmortem analysis revealed alterations in monoamine oxidase (MAO) activity, suggesting a potential role in modulating neurotransmitter levels . This could be relevant for conditions like anxiety and depression, where neurotransmitter imbalances are prevalent.
Case Study: Receptor Binding Affinity
In a comparative study of various derivatives of piperidine-based compounds, it was found that the introduction of bulky groups like tert-butyl significantly enhanced receptor binding affinity for histamine receptors. The compound's structural features were critical in determining its pharmacological profile .
In Vivo Behavioral Studies
In behavioral assays conducted on rat models, compounds similar to this compound demonstrated notable effects on feeding behavior and locomotion. These studies suggest that the compound may influence central nervous system activity through its interaction with specific receptor sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
